Silvestrol aglycone

Vue d'ensemble

Description

Silvestrol aglycone: est un composé naturel isolé de la plante Aglaia foveolata. Il appartient à la famille des flavaglines de produits naturels, connus pour leurs activités biologiques diverses. Le this compound a suscité un intérêt considérable en raison de ses puissantes propriétés anticancéreuses et antivirales, ce qui en fait un candidat prometteur pour le développement thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : Le silvestrol aglycone peut être synthétisé par diverses voies chimiques. Une méthode courante implique l'utilisation de cyclopenta[b]benzofurane comme matière de départ, suivie d'une série de réactions, notamment l'oxydation, la réduction et la cyclisation pour former le composé souhaité . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée.

Méthodes de production industrielle: : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela inclut souvent l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de réactions: : Le silvestrol aglycone subit diverses réactions chimiques, notamment :

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des agents alkylants

Réactifs et conditions courants: : Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les agents alkylants (par exemple, l'iodure de méthyle). Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de solvants organiques pour faciliter les réactions .

Principaux produits formés: : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent être modifiés davantage pour améliorer leur activité biologique ou leur stabilité .

Applications de la recherche scientifique

Chimie: : En chimie, le this compound est utilisé comme composé modèle pour étudier les réactions organiques complexes et développer de nouvelles méthodologies de synthèse .

Biologie: : En biologie, il est utilisé pour étudier les mécanismes de la synthèse protéique et le rôle des facteurs d'initiation eucaryotes dans la traduction .

Médecine: : En médecine, le this compound a montré des résultats prometteurs en tant qu'agent anticancéreux et antiviral. Il s'est avéré inhiber la croissance de diverses lignées cellulaires cancéreuses et présenter une activité puissante contre les virus à ARN tels que les coronavirus et le virus Ebola .

Industrie: : Dans l'industrie pharmaceutique, le this compound est étudié comme un agent thérapeutique potentiel pour le traitement du cancer et des infections virales .

Mécanisme d'action

Le this compound exerce ses effets en inhibant le facteur d'initiation eucaryote 4A (eIF4A), un composant clé du complexe d'initiation de la traduction eucaryote. En se liant à eIF4A, le this compound perturbe l'assemblage du complexe eIF4F, inhibant ainsi l'initiation de la synthèse protéique. Cela conduit à l'inhibition préférentielle de la traduction des ARNm liés à la malignité, entraînant une diminution de la prolifération et une augmentation de l'apoptose des cellules cancéreuses .

Applications De Recherche Scientifique

Antiviral Applications

Silvestrol aglycone has shown promising results against various viral infections, including those caused by Ebola virus , Chikungunya virus , and Hepatitis E virus .

Ebola Virus Inhibition

Research indicates that silvestrol effectively inhibits Ebola virus (EBOV) infection at low nanomolar concentrations. In studies conducted on Huh-7 cells and primary human macrophages, silvestrol led to significant reductions in viral titers and EBOV protein expression, suggesting a mechanism involving translational shutdown of the proto-oncoprotein PIM1, which is known to be affected by silvestrol .

Chikungunya Virus Replication

Silvestrol exhibits broad antiviral activity against multiple RNA viruses, notably inhibiting Chikungunya virus (CHIKV) replication. It acts specifically on the RNA helicase eIF4A, which is crucial for mRNA translation. By stalling eIF4A's activity, silvestrol reduces the synthesis of viral proteins and RNA replication .

Hepatitis E Virus

In silico studies have identified silvestrol as a potential inhibitor of Hepatitis E virus RNA helicase. This research emphasizes the need for further investigations into its efficacy as an antiviral agent against HEV .

Anticancer Applications

Silvestrol has also been extensively studied for its anticancer properties, particularly its cytotoxic effects on various cancer cell lines.

Prostate Cancer

In studies involving LNCaP cells (a model for hormone-dependent prostate cancer), silvestrol demonstrated potent cytotoxicity. Treatment resulted in a significant reduction in colony formation and increased TUNEL-positive cells, indicating enhanced apoptosis .

Comparative Data Tables

| Application | Virus/Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| Antiviral | Ebola Virus | Inhibits viral replication via PIM1 translational shutdown | Low nanomolar concentrations |

| Antiviral | Chikungunya Virus | Inhibits eIF4A helicase activity | Broad antiviral activity |

| Antiviral | Hepatitis E Virus | Inhibits RNA helicase | Potential for further investigation |

| Anticancer | Prostate Cancer (LNCaP cells) | Induces apoptosis via mitochondrial disruption | Significant colony formation inhibition |

Case Studies

-

Ebola Virus Study

- Conducted in BSL4 conditions.

- Results showed a marked decrease in viral titers with non-toxic concentrations of silvestrol.

-

Chikungunya Virus Study

- Demonstrated reduced protein synthesis and delayed innate immune response post-infection.

- Highlighted the role of eIF4A as a target for silvestrol.

-

Prostate Cancer Study

- Silvestrol treatment led to a dose-dependent increase in apoptosis markers.

- Confirmed its potential as a therapeutic agent against hormone-dependent cancers.

Mécanisme D'action

Silvestrol aglycone exerts its effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), a key component of the eukaryotic translation initiation complex. By binding to eIF4A, this compound disrupts the assembly of the eIF4F complex, thereby inhibiting the initiation of protein synthesis. This leads to the preferential inhibition of the translation of malignancy-related mRNAs, resulting in decreased proliferation and increased apoptosis of cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires: : Les composés similaires au silvestrol aglycone comprennent la rocaglamide, l'épisilvestrol et d'autres flavaglines .

Unicité: : Le this compound est unique en raison de sa haute spécificité et de sa puissance pour inhiber eIF4A, ce qui en fait un inhibiteur plus efficace de la synthèse protéique par rapport à d'autres flavaglines. De plus, il présente une faible cytotoxicité dans les cellules de mammifères, ce qui en fait une option plus sûre pour le développement thérapeutique .

Activité Biologique

Silvestrol aglycone, a derivative of the natural product silvestrol, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the latest findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

1. Anticancer Activity

This compound exhibits potent cytotoxic effects against several cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways. Key findings include:

- Apoptosis Induction : this compound disrupts mitochondrial transmembrane potential and facilitates cytochrome c release into the cytoplasm, triggering apoptotic pathways. In studies involving LNCaP (human prostate cancer) cells, treatment with silvestrol resulted in significant increases in TUNEL-positive cells, indicating enhanced apoptosis rates .

- Caspase Activation : The compound appears to activate caspases - specifically caspase-2, -9, and -10 - while showing no involvement of caspase-3 or -7 in apoptosis induction . This suggests a selective mechanism that may be leveraged for therapeutic purposes.

Efficacy Against Infectious Diseases

2. Antimalarial Properties

Recent studies have identified this compound as a promising candidate for malaria treatment:

- Inhibition of Plasmodium spp. : this compound demonstrated potent inhibitory activity against Plasmodium falciparum, with effective concentrations (EC50) comparable to established antimalarials like chloroquine and artesunate . Notably, it showed low cytotoxicity in mammalian cells and a selectivity index of 34.

- Transmission-Blocking Potential : In assays assessing ookinete conversion inhibition in Plasmodium berghei, this compound inhibited 99.65% of conversion at 10 μM, further supporting its dual-action potential as both a treatment and a transmission blocker .

Antiviral Activity

3. Inhibition of Hepatitis E Virus (HEV)

This compound has been shown to inhibit viral replication:

- Viral Particle Release : Studies indicate that silvestrol effectively inhibits the release of HEV particles from infected cells. This suggests potential for developing antiviral therapies targeting HEV .

Comparative Data Table

| Activity Type | Target Organism/Cell Line | EC50 (nM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Anticancer | LNCaP (Prostate Cancer) | ~30-120 | Not specified | Induces apoptosis via mitochondrial pathway |

| Antimalarial | Plasmodium falciparum | ~10 | 34 | Comparable efficacy to established drugs |

| Antiviral | HEV | Not specified | Not specified | Inhibits viral particle release |

Case Studies

Case Study 1: Cancer Treatment with this compound

In a controlled study, silvestrol was administered to LNCaP cells, resulting in a marked reduction in colony formation and significant apoptosis as measured by TUNEL assays. The study concluded that silvestrol's mechanism involves disrupting mitochondrial integrity and activating specific caspases, making it a candidate for further development as an anticancer agent.

Case Study 2: Malaria Treatment Potential

A recent experimental evaluation tested this compound against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compound exhibited over 50% inhibition at concentrations as low as 5 μM and demonstrated low toxicity to mammalian cells, indicating its potential for safe use in therapeutic settings.

Propriétés

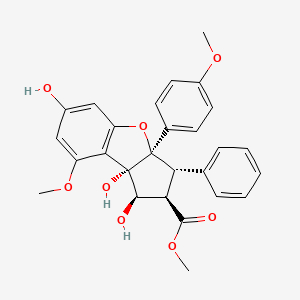

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-PXIJUOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70636037 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960365-65-5 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.